![molecular formula C15H8FN3O2S3 B2411043 N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide CAS No. 443107-48-0](/img/no-structure.png)
N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide” is a chemical compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H8FNOS, and its molecular weight is 221.251 .
Chemical Reactions Analysis
The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides. These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Physical And Chemical Properties Analysis
The compound has a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide”:
Anticancer Research
This compound has shown significant potential in anticancer research. It targets VEGFR-2, a receptor involved in tumor angiogenesis, and has demonstrated the ability to inhibit cancer cell growth in vitro. Studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells, making it a promising candidate for developing new anticancer therapies .
Anti-inflammatory Applications
Pyrimidine derivatives, including this compound, have been explored for their anti-inflammatory properties. They inhibit the expression and activity of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This makes them valuable in the treatment of inflammatory diseases .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly against drug-resistant pathogens. Its structure allows it to interact with microbial enzymes and proteins, disrupting their function and inhibiting the growth of bacteria and fungi. This application is crucial in the development of new antibiotics .
Antiviral Research
Research has also focused on the antiviral potential of this compound. It has been found to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a potential candidate for the development of antiviral drugs, especially against emerging viral threats .
Antifungal Applications
The compound’s structure allows it to effectively target fungal cells, making it a promising antifungal agent. It disrupts the cell membrane and inhibits the synthesis of essential fungal proteins, leading to the death of fungal cells. This application is particularly important in treating fungal infections that are resistant to current treatments .
Antituberculosis Research
This compound has shown potential in the treatment of tuberculosis. It targets specific enzymes in Mycobacterium tuberculosis, the bacterium responsible for the disease, inhibiting its growth and replication. This application is crucial in the fight against tuberculosis, especially with the rise of drug-resistant strains .
Antioxidant Properties
The compound has been studied for its antioxidant properties, which are important in protecting cells from oxidative stress and damage. It scavenges free radicals and reduces oxidative damage, making it a potential candidate for the development of antioxidant therapies .
Drug Development and Design
Beyond its direct applications, this compound serves as a valuable scaffold in drug development. Its unique structure allows for modifications that can enhance its activity and specificity. Researchers use it as a starting point to design new drugs with improved efficacy and reduced side effects .
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application provides a foundation for further studies and the development of new therapeutic agents. If you have any specific questions or need more details on any of these applications, feel free to ask!
作用機序
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it an attractive target for anticancer drugs .
Mode of Action
This compound interacts with its target, c-Met kinase, by inhibiting its activity . The inhibition of c-Met kinase leads to a decrease in cell proliferation, particularly in cells that overexpress this protein . This compound has shown high selectivity for the c-Met family against other tested kinases .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. One of the key pathways is the de novo purine biosynthesis . This pathway is essential for the synthesis of purine nucleotides, which are crucial components of DNA and RNA. By inhibiting this pathway, the compound can disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
Despite its potent inhibitory effect on c-Met kinase, it was found to be ineffective in a c-Met-dependent glioblastoma xenograft model, which may be due to its poor pharmacokinetic profile .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in cells that overexpress c-Met kinase . This can lead to a decrease in tumor growth and potentially to tumor shrinkage.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or receptors in the cell can affect the compound’s efficacy. The compound has shown high selectivity for cells expressing folate receptors , suggesting that the presence of these receptors in the cell environment can enhance the compound’s anticancer effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide involves the condensation of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. This intermediate is then reacted with 2-mercapto-4,5-dihydro-1H-thiazole to form 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine. The final step involves the reaction of this intermediate with 4-fluoroaniline and cyanogen bromide to form the desired compound.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetyl chloride", "2-mercapto-4,5-dihydro-1H-thiazole", "4-fluoroaniline", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol", "Step 2: Reaction of 2-(2-chloroacetyl)aminothiophenol with 2-mercapto-4,5-dihydro-1H-thiazole to form 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine", "Step 3: Reaction of 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine with 4-fluoroaniline and cyanogen bromide to form N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide" ] } | |
CAS番号 |
443107-48-0 |
製品名 |
N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide |
分子式 |
C15H8FN3O2S3 |
分子量 |
377.43 |
IUPAC名 |
N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide |
InChI |
InChI=1S/C15H8FN3O2S3/c16-7-1-3-8(4-2-7)17-14(21)11-12-18-13(20)10-9(5-6-23-10)19(12)15(22)24-11/h1-6H,(H,17,21)(H,18,20) |
InChIキー |
MOUADVRPHRKTIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CS4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



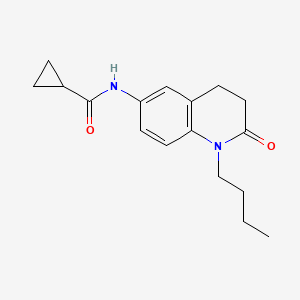
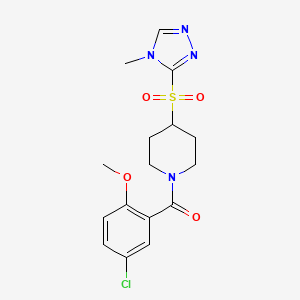
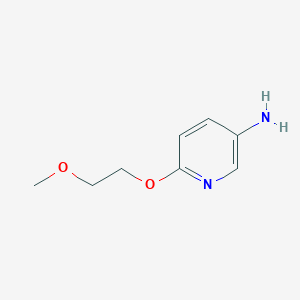
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
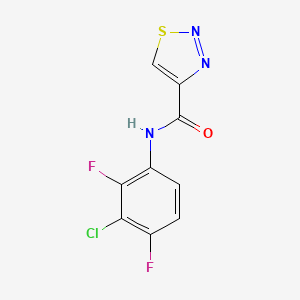
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
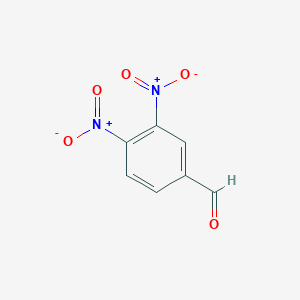
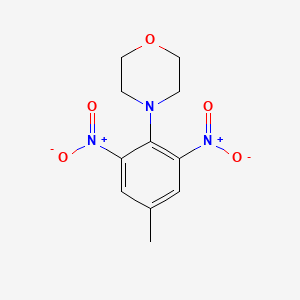
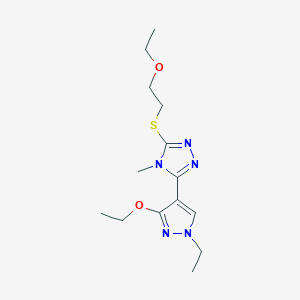
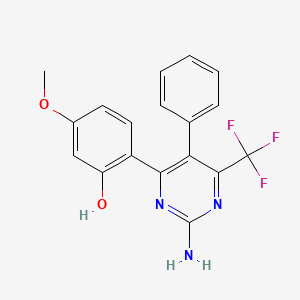
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)